

# BPR1M97: A Technical Guide to a Novel Dual-Target Opioid Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPR1M97   |           |
| Cat. No.:            | B15617538 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BPR1M97** is a novel, potent, and blood-brain barrier-penetrant small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor. [1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **BPR1M97**. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its quantitative biological data. The unique signaling pathway of **BPR1M97**, characterized by full agonism at the MOP receptor and G protein-biased agonism at the NOP receptor, is also detailed and visualized. This document serves as a critical resource for researchers engaged in the development of safer and more effective analgesics.

# **Chemical Structure and Physicochemical Properties**

**BPR1M97** is a synthetic small molecule with a distinct chemical scaffold. While the definitive IUPAC name and SMILES string are not publicly available in the primary literature, its molecular formula and weight have been reported.

A visual representation of the chemical structure is crucial for understanding its steric and electronic properties, which underpin its pharmacological activity.

Table 1: Physicochemical Properties of BPR1M97



| Property          | Value                                                                                                                                 | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C18H18Cl2N2O                                                                                                                          | [3]       |
| Molecular Weight  | 349.25 g/mol                                                                                                                          | [2]       |
| CAS Number        | 2059904-66-2                                                                                                                          |           |
| Solubility        | Soluble in DMSO. For in vivo studies, various formulations have been used, including a mixture of DMSO, PEG300, Tween-80, and saline. | [2]       |

# **Pharmacological Profile**

**BPR1M97** exhibits a unique pharmacological profile as a dual agonist of MOP and NOP receptors, which are key players in pain modulation.

### **Receptor Binding Affinity**

Radioligand binding assays have been employed to determine the affinity of **BPR1M97** for human MOP and NOP receptors. The equilibrium dissociation constants (Ki) demonstrate high-affinity binding to both receptors.

Table 2: Receptor Binding Affinities of BPR1M97

| Receptor                              | Ki (nM) | Reference |
|---------------------------------------|---------|-----------|
| Mu-Opioid Receptor (MOP)              | 1.8     | [1][2]    |
| Nociceptin/Orphanin FQ Receptor (NOP) | 4.2     | [1][2]    |

### **In Vitro Functional Activity**

The functional activity of **BPR1M97** has been characterized through a series of in vitro assays, revealing its distinct signaling properties at MOP and NOP receptors.



Table 3: In Vitro Functional Activity of BPR1M97

| Assay                             | Receptor | Result                   | Reference |
|-----------------------------------|----------|--------------------------|-----------|
| cAMP Production<br>Assay          | МОР      | Full Agonist             | [4]       |
| β-Arrestin-2<br>Recruitment Assay | MOP      | Full Agonist             | [4]       |
| Receptor<br>Internalization Assay | MOP      | Full Agonist             | [4]       |
| Membrane Potential Assay          | МОР      | Full Agonist             | [4]       |
| cAMP Production<br>Assay          | NOP      | G protein-biased agonist | [4]       |
| β-Arrestin-2<br>Recruitment Assay | NOP      | G protein-biased agonist | [4]       |

# **In Vivo Efficacy**

Preclinical studies in animal models have demonstrated the potent antinociceptive effects of **BPR1M97** with a potentially improved safety profile compared to traditional opioids like morphine.

Table 4: In Vivo Antinociceptive Effects of BPR1M97



| Animal Model                | Assay                                                               | Route of<br>Administration | Key Findings                                                                | Reference |
|-----------------------------|---------------------------------------------------------------------|----------------------------|-----------------------------------------------------------------------------|-----------|
| Murine Cancer<br>Pain Model | Antinociception                                                     | Subcutaneous<br>(s.c.)     | Demonstrated<br>antinociceptive<br>effects at a dose<br>of 1.8 mg/kg.       | [1]       |
| Mice                        | Tail-flick and Tail-<br>clip tests                                  | Subcutaneous<br>(s.c.)     | Produced potent antinociceptive effects.                                    | [4]       |
| Mice                        | Acetone drop<br>and von Frey<br>hair tests<br>(neuropathic<br>pain) | Subcutaneous<br>(s.c.)     | Elicited better<br>analgesia in<br>cancer-induced<br>pain than<br>morphine. | [4]       |

## **Safety and Side Effect Profile**

A key advantage of **BPR1M97** is its potential for a wider therapeutic window compared to conventional opioids. In vivo studies have indicated a reduced incidence of common opioid-related side effects.

Table 5: Safety and Side Effect Profile of BPR1M97



| Side Effect                  | Assessment<br>Method                     | Result Compared to Morphine                     | Reference |
|------------------------------|------------------------------------------|-------------------------------------------------|-----------|
| Respiratory<br>Depression    | Lung functional assays                   | Caused less respiratory dysfunction.            | [4]       |
| Cardiovascular Effects       | Heart functional assays                  | Caused less cardiovascular dysfunction.         | [4]       |
| Gastrointestinal Dysfunction | Charcoal meal and glass bead tests       | Caused less<br>gastrointestinal<br>dysfunction. | [4]       |
| Physical Dependence          | Naloxone-precipitated withdrawal jumping | Induced less withdrawal jumping.                | [4]       |

# **Signaling Pathways**

**BPR1M97**'s pharmacological effects are mediated through its differential activation of downstream signaling pathways at the MOP and NOP receptors. At the MOP receptor, it acts as a conventional full agonist, activating both G protein-dependent and  $\beta$ -arrestin-dependent pathways. In contrast, at the NOP receptor, it displays G protein-biased agonism, preferentially activating G protein signaling over  $\beta$ -arrestin recruitment. This biased agonism is hypothesized to contribute to its improved side-effect profile.





Click to download full resolution via product page

Caption: Signaling pathway of **BPR1M97** at MOP and NOP receptors.

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **BPR1M97**, based on standard practices in the field.

### **Radioligand Binding Assay**

Objective: To determine the binding affinity (Ki) of **BPR1M97** for MOP and NOP receptors.

#### Methodology:

- Membrane Preparation: Cell membranes expressing either human MOP or NOP receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
- Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-DAMGO for MOP and [³H]-Nociceptin for NOP).



- Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of BPR1M97.
- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The IC50 value (the concentration of BPR1M97 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.



Click to download full resolution via product page



Caption: Workflow for the radioligand binding assay.

### **cAMP Accumulation Assay**

Objective: To assess the functional agonistic or antagonistic activity of **BPR1M97** at Gaicoupled receptors like MOP and NOP.

#### Methodology:

- Cell Culture: Cells stably expressing MOP or NOP receptors are cultured in appropriate media.
- Forskolin Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
- Compound Treatment: Cells are then treated with varying concentrations of BPR1M97.
- Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.
- Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
- Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined.

### **β-Arrestin Recruitment Assay**

Objective: To measure the recruitment of  $\beta$ -arrestin to the activated MOP and NOP receptors upon ligand binding.

#### Methodology:

- Cell Line: A cell line co-expressing the receptor of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.
- Compound Addition: BPR1M97 at various concentrations is added to the cells.



- Recruitment and Complementation: Agonist binding induces receptor phosphorylation and subsequent β-arrestin recruitment, leading to the complementation of the two protein fragments and the formation of a functional enzyme.
- Substrate Addition and Signal Detection: A chemiluminescent substrate is added, and the resulting light emission is measured using a luminometer.
- Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for β-arrestin recruitment.

#### In Vivo Tail-Flick Test

Objective: To evaluate the acute antinociceptive effects of **BPR1M97** in an animal model of thermal pain.

#### Methodology:

- Animal Acclimation: Mice are acclimated to the testing environment and handling procedures.
- Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.
- Compound Administration: **BPR1M97** or a vehicle control is administered, typically via subcutaneous injection.
- Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.
- Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.





Click to download full resolution via product page

Caption: Workflow for the in vivo tail-flick test.

### Conclusion

**BPR1M97** represents a promising step forward in the quest for safer and more effective opioid analgesics. Its dual agonism at MOP and NOP receptors, coupled with its unique G protein-biased signaling at the NOP receptor, offers a potential mechanism to dissociate potent analgesia from the debilitating side effects associated with traditional opioids. The data and protocols presented in this technical guide provide a solid foundation for further research and development of **BPR1M97** and related compounds. Continued investigation into its long-term efficacy, safety, and translational potential is warranted to fully elucidate its therapeutic value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [BPR1M97: A Technical Guide to a Novel Dual-Target Opioid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617538#bpr1m97-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com